molecular formula C9H16O5 B067560 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one CAS No. 194021-99-3

1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one

Cat. No.: B067560
CAS No.: 194021-99-3
M. Wt: 204.22 g/mol
InChI Key: QVAZMARWDVIJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol. This compound belongs to the class of 1,2,4-trioxolanes, which are known for their unique ring structure containing three oxygen atoms. The presence of the trioxolane ring imparts distinctive chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one typically involves the reaction of ethyl propionate with ethyl hydroperoxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes cyclization to form the trioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at low temperatures to ensure the stability of the intermediate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the trioxolane ring into more stable alcohols or ethers.

    Substitution: The ethoxy and propionyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ring structures.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one involves the generation of reactive oxygen species (ROS) upon decomposition of the trioxolane ring. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage and cell death. This mechanism is particularly relevant in its antimalarial activity, where the compound targets the malaria parasite’s redox system .

Comparison with Similar Compounds

Similar compounds to 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one include other 1,2,4-trioxolanes and 1,2,4-trioxanes. These compounds share the trioxolane or trioxane ring structure but differ in their substituents. For example:

    1,2,4-Trioxane: Known for its antimalarial activity, similar to artemisinin.

    1,2,4-Trioxolane: Similar in structure but may have different substituents leading to varied chemical properties and biological activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

194021-99-3

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one

InChI

InChI=1S/C9H16O5/c1-4-7(10)9(5-2)12-8(11-6-3)13-14-9/h8H,4-6H2,1-3H3

InChI Key

QVAZMARWDVIJKK-UHFFFAOYSA-N

SMILES

CCC(=O)C1(OC(OO1)OCC)CC

Canonical SMILES

CCC(=O)C1(OC(OO1)OCC)CC

Synonyms

1-Propanone,1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.